2-(4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid
Description
2-(4-Oxo-3,4-dihydroquinazolin-3-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked to a quinazolinone ring. The quinazolinone core consists of a fused benzene and pyrimidine ring system with a ketone group at position 2. This structure imparts unique electronic and steric properties, making it a candidate for pharmacological and materials science applications.
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14-10-5-1-3-7-12(10)16-9-17(14)13-8-4-2-6-11(13)15(19)20/h1-9H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLDDNSULBLDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid typically involves the reaction of anthranilic acid with trimethyl orthoformate in ethanol under microwave irradiation at 120°C for 30 minutes. The mixture is then poured over crushed ice, and the crude product is separated by filtration and recrystallized from ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the use of green chemistry approaches, such as deep eutectic solvents and microwave-assisted synthesis, is gaining traction. These methods aim to reduce environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Substitution reactions with different amines or aromatic compounds can produce a variety of quinazolinone derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions often involve aromatic amines or heterocyclic amines under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinazolinones, which exhibit different biological activities .
Scientific Research Applications
Antimicrobial Properties
Research indicates that 2-(4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid exhibits significant antimicrobial activity against various pathogens. In studies conducted on Gram-positive and Gram-negative bacteria as well as fungi, derivatives of this compound demonstrated broad-spectrum efficacy .
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Significant Inhibition |
| Escherichia coli | Moderate Inhibition |
| Candida albicans | Effective Against |
Antitumor Activity
The compound has shown promise in cancer research, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. Its mechanism involves interaction with specific molecular targets such as protein kinases and transcription factors crucial for cell proliferation.
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of this compound are being explored for their therapeutic potential in treating:
- Cancer : Targeting pathways involved in tumor growth.
- Bacterial Infections : Developing new antibiotics based on its structure.
- Inflammatory Diseases : Investigating anti-inflammatory properties through various biological assays.
Industrial Applications
The versatility of this compound makes it valuable in pharmaceutical development. Its derivatives are being studied for use in:
- Drug Formulations : As active pharmaceutical ingredients (APIs).
- Agrochemicals : Potential applications in pest control formulations due to their biological activity.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
- Antimicrobial Study : A series of derivatives were synthesized and tested against various pathogens, showing promising results against both bacterial and fungal strains .
- Antitumor Research : Investigations into the anticancer properties highlighted that certain derivatives could inhibit the growth of specific cancer cell lines through apoptosis induction.
Mechanism of Action
The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. Quinazolinone derivatives are known to inhibit enzymes and receptors involved in cell proliferation and survival. For example, some derivatives act as inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are implicated in cancer progression .
Comparison with Similar Compounds
Benzoic Acid Derivatives with Aromatic Substituents
- 2-Benzoylbenzoic Acid, 2-(4-Methylbenzoyl)benzoic Acid, and 2-(4-Methoxybenzoyl)benzoic Acid These compounds () feature a benzoyl group attached to benzoic acid, differing in substituents (H, methyl, or methoxy at the para position). Key findings: Binding Affinity: ΔGbinding values for interactions with T1R3 receptors (Table 1 in ) indicate that methyl and methoxy substituents lower ΔGbinding (i.e., enhance binding) compared to unsubstituted 2-benzoylbenzoic acid. This suggests that electron-donating groups improve receptor interactions.
Quinazolinone-Based Analogs
- 6-(4-Oxo-3,4-dihydroquinazolin-3-yl)hexanoic Acid This analog () replaces the benzoic acid moiety with a hexanoic acid chain. Key differences: Lipophilicity: The longer aliphatic chain increases lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility. Applications: Suppliers list this compound for research (e.g., enzyme inhibition studies), suggesting shared biological targets with the benzoic acid variant.
- Complex Quinazolinone Derivatives (e.g., 4l in ) Example: 2-(3-(6,8-Bis(4-methoxyphenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-propyl)-substituted analogs. Physical Properties: Melting points (228–230°C) suggest high crystallinity due to hydrogen bonding from the quinazolinone core. Substituent Effects: Methoxy groups on aromatic rings enhance solubility and may modulate electronic properties for targeted interactions.
Heterocyclic Variants
- 2-(4-Oxo-4H-benzo[d][1,2,3]triazin-3-yl)-benzoic Acid This compound () replaces the quinazolinone with a benzotriazinone ring. Reactivity: Triazinones may exhibit different redox behavior compared to quinazolinones, influencing stability in biological systems.
- 2-Hydroxy-4-Substituted-3-(Benzothiazolylazo)benzoic Acid Derivatives These azo-linked compounds () feature a benzothiazole ring connected via an azo group. Synthesis: Diazotization and coupling strategies are employed, contrasting with cyclization methods for quinazolinones. Applications: Azo groups confer chromophoric properties, making them suitable as dyes or sensors, unlike the target compound’s likely pharmacological focus.
Biological Activity
2-(4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid is a heterocyclic compound belonging to the quinazolinone family, which has attracted significant attention due to its diverse biological activities. This compound exhibits potential therapeutic applications in various fields, particularly in oncology and infectious diseases. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : C16H12N2O3
- Molecular Weight : 280.28 g/mol
- CAS Number : 25380-15-8
Antitumor Activity
Quinazolinone derivatives, including this compound, have been shown to inhibit cancer cell proliferation through various mechanisms. Notably, some derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in cancer progression. Research indicates that certain compounds exhibit IC50 values in the nanomolar range against cancer cell lines such as MiaPaca-2 (pancreatic cancer) and others .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against both gram-positive and gram-negative bacteria. A study highlighted that various synthesized quinazolinone derivatives showed superior antibacterial activity compared to antifungal effects, indicating a preference for targeting bacterial pathogens . The structure-activity relationship (SAR) analysis revealed that specific substituents on the phenyl ring enhance antibacterial efficacy .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymes : The compound interacts with key enzymes involved in cell signaling pathways related to proliferation and survival.
- Receptor Modulation : It modulates receptor activity, particularly EGFR and CCK-B receptors, leading to altered cellular responses in cancer and gastric acid secretion contexts .
- Cytotoxicity : The compound induces apoptosis in cancer cells through various pathways, including the activation of caspases and other apoptotic markers.
Synthesis Methods
The synthesis of this compound typically involves:
- Condensation Reactions : Using anilines and N-acylanthranilic acids to form quinazolone derivatives.
- Oxidation and Reduction Reactions : These reactions can modify the quinazolinone structure to enhance biological activity .
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor properties of various quinazolinone derivatives, demonstrating that compounds with specific substitutions exhibited significant growth inhibition in pancreatic cancer cells .
- Antimicrobial Testing : Another study synthesized a series of quinazolinones and tested their antibacterial activity against standard strains like Staphylococcus aureus and Escherichia coli, revealing promising results for further development into therapeutic agents .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Antitumor Activity | Antimicrobial Activity | Notable Features |
|---|---|---|---|
| This compound | High (EGFR inhibitor) | Moderate | Unique substitution pattern |
| 4-(2-Methylquinazoline) benzoic acid | Moderate | High | Different SAR profile |
| 1-(substitutedbenzylidene)-4-(quinazolines) | High | Low | Focus on receptor antagonism |
Q & A
Q. What are the established synthetic routes for 2-(4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. For example, analogous compounds are synthesized via refluxing intermediates like phthalyloglycine with hydrazine hydrate in n-butanol, yielding 70–80% products after 10 hours . Key intermediates are characterized using ¹H NMR (e.g., DMSO-d₆ solvent, δ 3.76–7.29 ppm for methoxy and aromatic protons) and IR spectroscopy (carbonyl stretches at ~1700 cm⁻¹). Melting points (e.g., 278–304°C) and TLC (Rf = 0.59–0.62) are critical for purity assessment .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Resolves aromatic protons and confirms substitution patterns (e.g., methoxy groups at δ 3.86 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, resolving hydrogen bonding and π-π stacking interactions. For example, SHELXTL is widely used for small-molecule refinement, even with twinned data .
- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 219.26 for related benzoic acid derivatives) .
Q. How are solubility and partition coefficients determined experimentally for this compound?
Methodological Answer:
- Shake-flask method : Measures solubility in water/organic solvents (e.g., hexane/EtOH mixtures) .
- n-Octanol/water partition (logP) : Determined via HPLC or spectrophotometry. Note that data for this compound may require extrapolation from analogues due to limited availability .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) during structural elucidation be resolved?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals. For example, HSQC correlates ¹H-¹³C couplings to confirm quaternary carbons.
- Density Functional Theory (DFT) : Computes theoretical NMR shifts for comparison with experimental data. PubChem’s computational tools (e.g., OEChem) provide in silico predictions .
- Single-crystal refinement : SHELXL refines hydrogen atom positions, resolving discrepancies between NMR and crystallographic data .
Q. What strategies improve reaction yields in multi-step syntheses involving quinazolinone intermediates?
Methodological Answer:
- Optimized reaction conditions : Elevated temperatures (e.g., 200°C for 4 hours) and catalysts (e.g., sodium acetate) enhance cyclization efficiency .
- Protecting groups : Use tert-butyl esters (e.g., 1,1-dimethylethyl aminobenzoate) to prevent side reactions during coupling steps .
- Workup protocols : Precipitation in ice-water improves purity for intermediates like 4a (65% yield) .
Q. How do substituents on the quinazolinone ring influence biological activity, and how are SAR studies designed?
Methodological Answer:
- Structural modifications : Introduce electron-withdrawing groups (e.g., -Cl, -F) at C-6/C-8 positions to enhance antimicrobial activity .
- In vitro assays : Test enzyme inhibition (e.g., dihydrofolate reductase) via IC₅₀ measurements. Compounds with triazole moieties show enhanced binding to hydrophobic enzyme pockets .
- Computational docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins .
Q. What experimental designs are used to assess enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic assays : Measure Kᵢ values under varying substrate concentrations. Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition.
- Fluorescence quenching : Monitors conformational changes in enzymes (e.g., tryptophan residues) upon compound binding .
- Control experiments : Include positive controls (e.g., methotrexate for DHFR inhibition) and negative controls (DMSO vehicle) .
Q. How are computational models applied to predict physicochemical properties and bioactivity?
Methodological Answer:
- ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions.
- Molecular dynamics (MD) : Simulates compound stability in aqueous environments (e.g., GROMACS software) .
- QSAR models : Relate substituent electronic parameters (Hammett σ) to bioactivity using multivariate regression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
